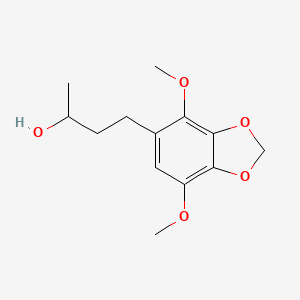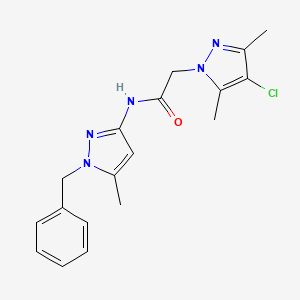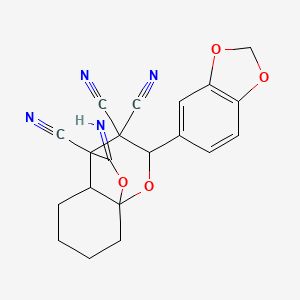
1,3-Benzodioxole-5-propanol, 4,7-dimethoxy-alpha-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole-5-propanol, 4,7-dimethoxy-alpha-methyl- is a benzenoid compound known for its significant anti-inflammatory properties. It is one of the major compounds isolated from the mycelia of Antrodia camphorata, a medicinal mushroom used in traditional Chinese medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole-5-propanol, 4,7-dimethoxy-alpha-methyl- can be synthesized from catechol with disubstituted halomethanes . The methylenation of catechols is a common method used to prepare benzodioxole derivatives .
Industrial Production Methods
the general approach involves the extraction and purification from natural sources like Antrodia camphorata .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-5-propanol, 4,7-dimethoxy-alpha-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and substituted benzodioxole derivatives .
Scientific Research Applications
1,3-Benzodioxole-5-propanol, 4,7-dimethoxy-alpha-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: It has potential therapeutic applications in treating inflammatory diseases.
Industry: The compound is used in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The anti-inflammatory effects of 1,3-Benzodioxole-5-propanol, 4,7-dimethoxy-alpha-methyl- are primarily mediated through the suppression of nuclear factor-κB (NF-κB) and the induction of hemoxygenase-1 (HO-1) in RAW264.7 cells . This inhibition is associated with decreases in the phosphorylation and degradation of inhibitory κB-α (IκB-α), leading to reduced nuclear translocation of NF-κB . Additionally, the compound inhibits the protein expression level of Toll-like receptor 4 (TLR4) and increases HO-1 expression .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A benzene derivative containing the methylenedioxy functional group.
Safrole: Known for its use in the synthesis of MDMA and other psychoactive compounds.
1,3-Benzodioxole-5-ethanol, alpha-methyl-: Another benzodioxole derivative with similar structural features.
Uniqueness
1,3-Benzodioxole-5-propanol, 4,7-dimethoxy-alpha-methyl- is unique due to its potent anti-inflammatory properties and its ability to modulate multiple molecular targets and pathways, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C13H18O5 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)butan-2-ol |
InChI |
InChI=1S/C13H18O5/c1-8(14)4-5-9-6-10(15-2)12-13(11(9)16-3)18-7-17-12/h6,8,14H,4-5,7H2,1-3H3 |
InChI Key |
CWOJOLFHMZNZPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC(=C2C(=C1OC)OCO2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Oxo-3-phenyl-7-[4-(propan-2-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11478830.png)
![8-benzyl-7-(furan-2-yl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11478835.png)
![4-chloro-N-[1-(4-chlorophenyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide](/img/structure/B11478843.png)
![2,4-dichloro-N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]benzamide](/img/structure/B11478856.png)
![N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11478859.png)
![8-amino-6-(2,3-dimethoxyphenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide](/img/structure/B11478867.png)
![2,2-diphenyl-N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}acetamide](/img/structure/B11478870.png)

![Methyl 4-{2-[(4-methoxyphenyl)carbamoyl]-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridin-4-yl}benzoate](/img/structure/B11478896.png)

![N-(1,1,1,3,3,3-hexafluoro-2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}propan-2-yl)pyridine-3-carboxamide](/img/structure/B11478919.png)
![5-[(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-[(Z)-(2-fluorophenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11478923.png)
![2-Thiophenecarboxamide, N-[3-(tricyclo[3.3.1.1(3,7)]dec-1-yloxy)propyl]-](/img/structure/B11478933.png)
![methyl 6-{[1-(2,5-dichlorophenyl)propyl]sulfamoyl}-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B11478941.png)
